2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate
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Description
The compound “2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate” is a complex organic molecule. It is related to Bilastine , which is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Scientific Research Applications
Antimicrobial and Antioxidant Agents
Research has been conducted on compounds with structures similar to 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate, demonstrating potent antimicrobial and antioxidant activities. For instance, compounds bearing benzimidazole, benzothiazole, and indole moieties have shown significant antimicrobial activity against bacteria and fungi, as well as antioxidant activity (Basavaraj S Naraboli & J. S. Biradar, 2017).
ACAT-1 Inhibition
Another application involves the inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target for diseases involving ACAT-1 overexpression. Compounds structurally related to the subject chemical have shown selectivity for human ACAT-1 over ACAT-2, indicating potential use in treating diseases related to cholesterol metabolism (K. Shibuya et al., 2018).
Histamine H3-Receptor Antagonists
Additionally, research on imidazole replacement with piperidine moieties in the structure of histamine H(3)-receptor antagonists highlights the versatility of this chemical structure in developing potent receptor antagonists. This substitution has been found effective in maintaining in vitro affinities and showing high potency in vivo, suggesting applications in treating neurological conditions (G. Meier et al., 2001).
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2.C2H2O4/c1-28-21-9-5-3-7-19(21)24-22(27)15-25-12-10-17(11-13-25)14-26-16-23-18-6-2-4-8-20(18)26;3-1(4)2(5)6/h2-9,16-17H,10-15H2,1H3,(H,24,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEILBLNZMQCCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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